2-(4-Fluorophenyl)-4-methylpentane-2,4-diol
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Overview
Description
2-(4-Fluorophenyl)-4-methylpentane-2,4-diol is an organic compound characterized by the presence of a fluorophenyl group attached to a pentane backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-methylpentane-2,4-diol typically involves the reaction of 4-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran (THF) and catalysts like palladium or nickel complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-methylpentane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 4-fluorophenyl-4-methylpentan-2-one.
Reduction: Formation of 2-(4-fluorophenyl)-4-methylpentane.
Substitution: Formation of 2-(4-aminophenyl)-4-methylpentane-2,4-diol.
Scientific Research Applications
2-(4-Fluorophenyl)-4-methylpentane-2,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-methylpentane-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the hydroxyl groups facilitate hydrogen bonding and other interactions. This compound may modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethanol: Similar structure but lacks the additional methyl and hydroxyl groups.
4-Fluorophenyl-2-propanol: Contains a fluorophenyl group but has a different backbone structure.
2-(4-Fluorophenyl)-4-methylpentan-2-one: An oxidized form of the compound.
Uniqueness
2-(4-Fluorophenyl)-4-methylpentane-2,4-diol is unique due to the presence of both hydroxyl groups and a fluorophenyl group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
21239-68-9 |
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Molecular Formula |
C12H17FO2 |
Molecular Weight |
212.26 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methylpentane-2,4-diol |
InChI |
InChI=1S/C12H17FO2/c1-11(2,14)8-12(3,15)9-4-6-10(13)7-5-9/h4-7,14-15H,8H2,1-3H3 |
InChI Key |
AOLRDGPKSPZUDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(C1=CC=C(C=C1)F)O)O |
Origin of Product |
United States |
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